molecular formula C7H4F3NO3 B1393084 1-(Difluoromethoxy)-3-fluoro-2-nitro-benzene CAS No. 1214336-89-6

1-(Difluoromethoxy)-3-fluoro-2-nitro-benzene

Cat. No.: B1393084
CAS No.: 1214336-89-6
M. Wt: 207.11 g/mol
InChI Key: WSPXZNIADKYBDH-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

The systematic nomenclature of 1-(Difluoromethoxy)-3-fluoro-2-nitro-benzene follows International Union of Pure and Applied Chemistry guidelines for polysubstituted aromatic compounds. The compound features a benzene ring with three distinct substituents positioned at carbons 1, 2, and 3, creating a specific regioisomeric arrangement that significantly influences its chemical behavior. The difluoromethoxy group (-O-CHF₂) occupies the 1-position, establishing the primary reference point for systematic naming, while the nitro group (-NO₂) resides at the 2-position and a single fluorine atom substitutes at the 3-position.

The molecular formula C₇H₄F₃NO₃ represents a molecular weight of 207.11 grams per mole, distinguishing this compound from related isomers through its specific arrangement of heteroatoms. Structural characterization reveals the presence of multiple electron-withdrawing groups that create a highly polarized aromatic system with enhanced electrophilic character. The difluoromethoxy substituent contributes significant electronegativity through both oxygen and fluorine atoms, while simultaneously providing steric bulk that influences molecular conformation and intermolecular interactions.

Spectroscopic identification techniques reveal characteristic features that enable unambiguous structural determination. Nuclear magnetic resonance spectroscopy shows distinctive fluorine signals in the ¹⁹F spectrum, with the difluoromethoxy fluorines appearing as coupled doublets distinct from the aromatic fluorine substituent. The infrared spectrum displays characteristic absorption bands for the nitro group around 1520 and 1350 reciprocal centimeters, while carbon-fluorine stretching vibrations appear in the 1000-1300 reciprocal centimeters region, providing definitive confirmation of the proposed structure.

The three-dimensional molecular geometry exhibits planarity within the aromatic ring system, with minimal deviation from coplanarity due to the small steric demand of fluorine atoms. This structural feature maintains effective pi-electron conjugation throughout the aromatic framework while allowing the electron-withdrawing substituents to exert maximum inductive and resonance effects on the benzene ring electronic distribution.

Historical Development in Fluorinated Aromatic Chemistry

The synthesis and study of fluorinated aromatic compounds traces its origins to the pioneering work of Alexander Borodin in 1862, who performed the first nucleophilic replacement of halogen atoms with fluoride, establishing fundamental principles that continue to influence modern fluorochemical synthesis. This early breakthrough demonstrated the feasibility of introducing fluorine into organic molecules through halogen exchange reactions, laying the groundwork for subsequent developments in aromatic fluorination methodologies.

The evolution of fluoroaromatic chemistry accelerated significantly during the early twentieth century through the contributions of researchers such as Schiemann, who developed the thermal decomposition of diazonium tetrafluoroborate salts to produce fluorinated benzene derivatives. This methodology, known as the Schiemann reaction, provided a reliable route to aromatic fluorine compounds and established key principles for regioselective fluorine introduction that remain relevant to contemporary synthetic approaches.

During the 1930s, Gottlieb demonstrated the utility of nucleophilic halogen exchange using potassium fluoride for converting chlorinated aromatics to their fluorinated analogs, expanding the synthetic toolkit available for fluoroaromatic compound preparation. This development proved particularly significant for industrial applications, where cost-effective conversion of readily available chlorinated precursors to fluorinated products became economically viable.

The systematic investigation of difluoromethoxy-substituted aromatic compounds emerged as a distinct research area following advances in fluoroalkyl ether synthesis during the mid-twentieth century. Early studies focused on understanding the unique electronic properties imparted by the difluoromethoxy group, which combines the electron-withdrawing effects of fluorine with the electron-donating characteristics of the ether oxygen. These investigations revealed that difluoromethoxy substituents occupy an intermediate position between simple alkoxy and trifluoromethoxy groups in terms of their electronic influence on aromatic ring systems.

The development of specialized analytical techniques, particularly fluorine nuclear magnetic resonance spectroscopy, enabled detailed characterization of complex fluorinated aromatic molecules and facilitated the study of their conformational behavior and intermolecular interactions. These analytical advances supported the systematic investigation of structure-property relationships in fluorinated aromatic compounds, contributing to the current understanding of how multiple fluorine-containing substituents influence molecular properties and reactivity patterns.

Positional Isomerism in Difluoromethoxy-Nitrobenzene Derivatives

The systematic study of positional isomerism in difluoromethoxy-nitrobenzene derivatives reveals significant variations in chemical and physical properties depending upon the relative positions of substituents on the benzene ring. These compounds represent a family of structural isomers that demonstrate how subtle changes in substitution patterns can dramatically influence molecular behavior and biological activity. The investigation of these isomeric relationships provides crucial insights into structure-activity correlations and guides rational design approaches for pharmaceutical and materials applications.

Comparative analysis of the three primary isomeric forms demonstrates distinct differences in their electronic properties and reactivity profiles. The para-substituted isomer, 4-(difluoromethoxy)nitrobenzene, exhibits a melting point of 34 degrees Celsius and displays characteristic spectroscopic features that distinguish it from other positional isomers. This compound demonstrates enhanced thermal stability compared to ortho-substituted analogs due to reduced steric interactions between the bulky difluoromethoxy and nitro substituents.

The meta-substituted derivative shows intermediate properties between the ortho and para isomers, with electronic effects that reflect the positioning of electron-withdrawing groups in a 1,3-relationship on the aromatic ring. This geometric arrangement prevents direct resonance interaction between the nitro and difluoromethoxy substituents while maintaining their individual inductive effects on the benzene ring electron density distribution.

Electrochemical studies of nitroanisole isomers, which serve as structural analogs to difluoromethoxy-nitrobenzene derivatives, reveal position-dependent reduction potentials and radical anion stability patterns. These investigations demonstrate that meta-substituted nitroaromatic compounds generally exhibit intermediate electrochemical behavior compared to their ortho and para counterparts, with reduction potentials that reflect the cumulative electronic effects of all substituents present on the aromatic ring.

The following table summarizes key structural and physical property differences among difluoromethoxy-nitrobenzene positional isomers:

Property Ortho-Isomer Meta-Isomer Para-Isomer
Molecular Formula C₇H₅F₂NO₃ C₇H₄F₃NO₃ C₇H₅F₂NO₃
Molecular Weight 189.12 g/mol 207.11 g/mol 189.12 g/mol
Melting Point Variable Under investigation 34°C
Dipole Moment Enhanced Moderate 3.14 D
Electronic Character Highly polarized Intermediate Moderately polarized

Computational studies using density functional theory methods reveal that the spatial arrangement of electron-withdrawing groups significantly influences the molecular orbital energy levels and electronic distribution patterns. These calculations demonstrate that fluorine substitution at different positions creates distinct patterns of electron density depletion and enhancement throughout the aromatic ring system, directly correlating with observed differences in chemical reactivity and physical properties among the isomeric compounds.

The synthetic accessibility of different positional isomers varies considerably based on the regioselectivity of available synthetic methodologies. Direct fluorination approaches often favor specific substitution patterns based on the electronic nature of existing substituents, while halogen exchange reactions may provide alternative routes to less readily accessible isomers. Understanding these synthetic limitations and opportunities guides strategic planning for the preparation of specific isomeric targets and influences the development of new synthetic methodologies for fluorinated aromatic compounds.

Properties

IUPAC Name

1-(difluoromethoxy)-3-fluoro-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO3/c8-4-2-1-3-5(14-7(9)10)6(4)11(12)13/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSPXZNIADKYBDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)[N+](=O)[O-])OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501264191
Record name 1-(Difluoromethoxy)-3-fluoro-2-nitrobenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214336-89-6
Record name 1-(Difluoromethoxy)-3-fluoro-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214336-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Difluoromethoxy)-3-fluoro-2-nitrobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material Selection

The synthesis begins with a benzene derivative bearing suitable substituents, often a halogenated benzene such as chlorobenzene or fluorobenzene, which allows for subsequent substitution reactions.

Nitration of Aromatic Precursors

  • Reaction: Electrophilic aromatic substitution using a mixture of concentrated nitric acid and sulfuric acid.
  • Conditions: Low temperature (0–5°C) to control regioselectivity and minimize poly-nitration.
  • Outcome: Formation of a nitrated benzene with the nitro group positioned ortho or para relative to existing substituents, depending on the starting material.

Fluorination Step

  • Reagents: Selectfluor or N-fluorobenzenesulfonimide (NFSI) are preferred for electrophilic fluorination.
  • Method: Direct fluorination of the aromatic ring, often under mild conditions to prevent over-fluorination.
  • Regioselectivity: Controlled via directing groups or by using regioselective fluorination reagents, targeting the position para to existing substituents.

Introduction of the Difluoromethoxy Group

  • Reagent: Chlorodifluoromethane (ClCF₂H or ClCF₂Cl) in the presence of a base such as potassium carbonate.
  • Reaction: Nucleophilic substitution where the phenolic or phenolate intermediate reacts with chlorodifluoromethane to form the difluoromethoxy group.
  • Conditions: Elevated temperature (around 80–120°C) in polar aprotic solvents like acetonitrile.

Purification and Characterization

Data Table: Summary of Preparation Methods

Step Reagents Conditions Purpose References
Nitration HNO₃ / H₂SO₄ 0–5°C Introduce nitro group ,
Fluorination Selectfluor / NFSI Mild, room temp Add fluorine atom ,
Difluoromethoxy substitution Chlorodifluoromethane + K₂CO₃ 80–120°C Attach difluoromethoxy ,
Purification Chromatography Ambient Isolate pure compound ,

Research Findings and Optimization

Recent studies emphasize the importance of regioselectivity and reaction conditions:

  • Regioselectivity Control: Use of directing groups or protecting groups to ensure fluorination occurs at the desired position.
  • Yield Improvement: Optimization of temperature, reagent equivalents, and solvent choice can significantly enhance yields, often exceeding 70%.
  • Safety Considerations: Chlorodifluoromethane is toxic and requires handling under strict ventilation and PPE protocols.

Research Data Summary

Parameter Typical Range Notes Source
Nitration temperature 0–5°C To prevent poly-nitration ,
Fluorination reagent Selectfluor Mild electrophilic fluorination
Difluoromethoxy reaction temp 80–120°C Ensures efficient substitution
Purification yield 65–80% Post-reaction purification ,

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethoxy)-3-fluoro-2-nitro-benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The nitro group can be replaced by other substituents through nucleophilic aromatic substitution.

    Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the difluoromethoxy group.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

Major Products Formed

    Substitution: Products with different substituents replacing the nitro group.

    Reduction: Formation of 1-(Difluoromethoxy)-3-fluoro-2-amino-benzene.

    Oxidation: Formation of oxidized derivatives of the difluoromethoxy group.

Scientific Research Applications

Organic Synthesis

1-(Difluoromethoxy)-3-fluoro-2-nitro-benzene serves as an important intermediate in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, facilitating the production of more complex molecules.

  • Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions where the nitro group can be replaced by amines or thiols, leading to derivatives with potential biological activity.
  • Electrophilic Aromatic Substitution : Although the presence of the nitro group deactivates the aromatic ring towards electrophiles, it can still participate in electrophilic substitutions under strong conditions.

Research indicates that derivatives of 1-(Difluoromethoxy)-3-fluoro-2-nitro-benzene may exhibit significant biological activities, including antimicrobial and anticancer properties. For instance, studies have shown that similar compounds can inhibit the growth of various pathogens.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of compounds related to 1-(Difluoromethoxy)-3-fluoro-2-nitro-benzene against Candida strains. The results indicated varying zones of inhibition (ZOIs), suggesting potential antifungal activity.

Table 2: Antimicrobial Activity Results

CompoundZone of Inhibition (mm)MIC (μg/mL)
1-(Difluoromethoxy)-3-fluoro-2-nitro-benzene12.5850
Fluconazole2110

Drug Development

The compound is being investigated for its potential use in drug development. Its ability to target specific molecular pathways makes it a candidate for developing therapies for diseases such as acute myeloid leukemia (AML).

Case Study: Drug Targeting in AML

Recent studies have explored compounds similar to 1-(Difluoromethoxy)-3-fluoro-2-nitro-benzene for their ability to bind tubulin, driving differentiation in AML cells. This indicates a promising avenue for therapeutic intervention.

Table 3: Comparison with Similar Compounds

CompoundKey DifferencesPotential Applications
1-Bromo-3-fluoro-2-nitrobenzeneContains bromine instead of difluoromethoxyLess reactive in certain reactions
4-Chloro-2-(difluoromethoxy)-1-nitrobenzeneDifferent halogen substituentVaries in biological activity

Mechanism of Action

The mechanism of action of 1-(Difluoromethoxy)-3-fluoro-2-nitro-benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The difluoromethoxy group can influence the compound’s lipophilicity and metabolic stability, affecting its overall biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Difluoromethoxy-nitrobenzenes

The substitution pattern of nitro and difluoromethoxy groups on the benzene ring critically impacts physicochemical properties. Key positional isomers include:

Compound Name CAS Number Substituents (Positions) Molecular Formula Molecular Weight (g/mol)
1-(Difluoromethoxy)-2-nitrobenzene 22225-77-0 -OCF₂ (1), -NO₂ (2) C₇H₅F₂NO₃ 205.12
1-(Difluoromethoxy)-3-nitrobenzene 22236-07-3 -OCF₂ (1), -NO₂ (3) C₇H₅F₂NO₃ 205.12
1-(Difluoromethoxy)-4-nitrobenzene 1544-86-1 -OCF₂ (1), -NO₂ (4) C₇H₅F₂NO₃ 205.12
Target Compound 866545-96-2 -OCF₂ (1), -F (3), -NO₂ (2) C₇H₄F₃NO₃ 207.11

Key Differences :

  • The target compound uniquely combines fluorine at position 3 with nitro at position 2, enhancing electron-withdrawing effects compared to isomers lacking the fluorine substituent.
  • The ortho positioning of nitro and difluoromethoxy groups in the target compound may sterically hinder reactions compared to para -substituted analogs (e.g., 1-(Difluoromethoxy)-4-nitrobenzene) .

Halogen-Substituted Analogs

1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene (CAS: 1224629-07-5)
  • Substituents: -Br (1), -F (3), -OCH₃ (2), -NO₂ (4).
  • Comparison: Replacement of -OCF₂ with -OCH₃ reduces electron-withdrawing effects, while bromine introduces a heavier halogen.

Functional Group Variants

1-(Difluoromethyl)-3-nitro-benzene (CAS: 403-25-8)
  • Substituents: -CF₂H (1), -NO₂ (3).
  • Comparison : The difluoromethyl group (-CF₂H) is less polarizable than -OCF₂, reducing the compound’s solubility in polar solvents. Its synthesis via DAST-mediated fluorination of 3-nitrobenzaldehyde highlights differences in synthetic pathways compared to the target compound’s likely route .

Pharmacologically Relevant Derivatives

Compounds like 2,3-difluoro-6-nitrophenol (CAS: 82419-26-9) and its derivatives are intermediates in fluoroquinolone antibiotics (e.g., Levofloxacin). While the target compound lacks a phenolic hydroxyl group, its nitro and fluorine substituents suggest utility in designing fluorinated drug candidates .

Biological Activity

1-(Difluoromethoxy)-3-fluoro-2-nitro-benzene is an organic compound characterized by a benzene ring substituted with a difluoromethoxy group, a fluoro group, and a nitro group. Its molecular formula is CHFNO, with a molecular weight of approximately 207.11 g/mol. The compound is notable for its unique electronic properties due to the electron-withdrawing nature of the nitro and fluorine substituents, which influence its reactivity and potential applications in medicinal chemistry.

Structural Features and Synthesis

The specific substitution pattern on the benzene ring of 1-(Difluoromethoxy)-3-fluoro-2-nitro-benzene imparts distinct chemical properties compared to other similar compounds. Synthesis methods for this compound include various organic reactions that typically involve electrophilic aromatic substitution or nucleophilic substitution techniques.

Compound Name Molecular Formula Key Features
1-(Chloro(difluoro)methoxy)-3-fluoro-2-nitro-benzeneCHClFNOContains chlorine instead of hydrogen at one position
1-(Difluoromethoxy)-4-fluoro-2-nitro-benzeneCHFNODifferent substitution pattern on the benzene ring
3-Nitro-1-(difluoromethoxy)benzeneCHFNOSimilar nitro and difluoromethoxy groups but different position

Biological Activity Overview

The biological activity of 1-(Difluoromethoxy)-3-fluoro-2-nitro-benzene has not been extensively studied; however, compounds with similar structures often exhibit significant pharmacological properties. Nitro-substituted aromatic compounds are known for their potential antibacterial , anticancer , and anti-inflammatory activities. The unique electronic properties imparted by the difluoromethoxy and fluoro groups may enhance interactions with biological targets, making this compound a candidate for further biological evaluation.

Antibacterial Activity

Nitro compounds, including those similar to 1-(Difluoromethoxy)-3-fluoro-2-nitro-benzene, have demonstrated antibacterial properties in various studies. For example, nitrobenzamide derivatives have shown effectiveness against a range of bacterial strains due to their ability to inhibit essential bacterial enzymes like iNOS and COX-2 . Further research into the specific antibacterial mechanisms of this compound could provide insights into its potential therapeutic applications.

Anticancer Potential

Research indicates that nitro-substituted compounds may exhibit anticancer activity by inducing apoptosis in cancer cells. For instance, studies on structurally related compounds have reported antiproliferative effects against various cancer cell lines, such as HCT116 and OVCAR-8 . The structural characteristics of 1-(Difluoromethoxy)-3-fluoro-2-nitro-benzene suggest that it may similarly affect cancer cell viability through mechanisms involving cell cycle arrest or apoptosis.

Q & A

Q. What are the common synthetic routes for 1-(difluoromethoxy)-3-fluoro-2-nitrobenzene, and what factors influence reaction efficiency?

The synthesis typically involves sequential functionalization of a benzene ring . Key steps include:

  • Electrophilic nitration : Introducing the nitro group at position 2, leveraging the directing effects of existing substituents. For example, a fluoro group at position 3 can direct nitration to position 2 .
  • Nucleophilic substitution : Introducing the difluoromethoxy group (OCF₂) via displacement of a leaving group (e.g., bromide) using difluoromethoxide (CF₂O⁻). This requires polar aprotic solvents (e.g., DMF) and elevated temperatures (80–120°C) .
  • Fluorination : Fluorine can be introduced via halogen exchange (e.g., using KF in the presence of a crown ether) or via directed ortho-metalation .

Q. Critical factors :

  • Substituent directing effects : Nitro (-NO₂) and fluoro (-F) groups influence regioselectivity during nitration and substitution.
  • Reagent compatibility : Difluoromethoxide sources (e.g., HCF₂O⁻ salts) must be anhydrous to avoid hydrolysis .

Q. How can researchers characterize the purity and structure of 1-(difluoromethoxy)-3-fluoro-2-nitrobenzene?

Key analytical methods :

  • NMR spectroscopy :
    • ¹H NMR : Identify aromatic protons and splitting patterns influenced by adjacent fluorine atoms.
    • ¹⁹F NMR : Resolve chemical shifts for CF₂O and F groups (typical range: −50 to −80 ppm for CF₂O; −100 to −120 ppm for aryl-F) .
  • Mass spectrometry (MS) : Confirm molecular weight (C₇H₅F₂NO₃; MW = 189.12) via ESI-MS or GC-MS .
  • HPLC : Assess purity using reverse-phase columns (C18) with UV detection at 254 nm .

Validation : Compare spectral data with computational predictions (e.g., density functional theory for NMR shifts) to resolve ambiguities .

Advanced Research Questions

Q. What challenges arise in achieving regioselectivity during the nitration of difluoromethoxy-substituted benzene derivatives, and how can they be addressed?

Challenges :

  • The difluoromethoxy group (OCF₂) is a strong electron-withdrawing group (EWG) that deactivates the ring, making nitration slower. Its meta-directing nature competes with other substituents (e.g., -F) .
  • Positional competition : In 1-(difluoromethoxy)-3-fluoro precursors, the fluoro group (ortho/para-directing) may conflict with OCF₂’s meta-directing effect.

Q. Solutions :

  • Temperature control : Lower temperatures (−10°C) favor kinetic control, enhancing nitration at the most activated position.
  • Protecting groups : Temporarily block reactive sites (e.g., silylation of -OH intermediates) to direct nitration .

Q. How do steric and electronic effects of the difluoromethoxy group influence reactivity in nucleophilic aromatic substitution (NAS)?

  • Electronic effects : The OCF₂ group withdraws electron density via induction, activating the ring for NAS. However, its strong deactivation can outweigh this effect, requiring strong nucleophiles (e.g., amides, thiols) .
  • Steric effects : The bulky OCF₂ group at position 1 hinders attack at adjacent positions (e.g., position 2), favoring substitution at position 4 or 6 in symmetric systems .

Example : In reactions with morpholine, substitution occurs preferentially at the position para to OCF₂, avoiding steric clash .

Q. What are the common byproducts or side reactions encountered during synthesis, and how can they be minimized?

Common issues :

  • Over-nitration : Formation of dinitro derivatives. Mitigated by using stoichiometric HNO₃ and monitoring reaction time .
  • Hydrolysis of OCF₂ : Exposure to moisture converts OCF₂ to -OH. Use anhydrous conditions and molecular sieves .
  • Halogen scrambling : In fluorination steps, unintended displacement of other halogens (e.g., Cl → F exchange). Controlled reagent addition and low temperatures reduce this .

Q. What analytical methods resolve contradictions in spectral data (e.g., NMR splitting patterns) caused by fluorine atoms?

  • ¹⁹F-¹H coupling : Fluorine atoms split adjacent proton signals (e.g., J₃-F,H ~ 8–12 Hz). Use 2D NMR (HSQC, HMBC) to assign couplings unambiguously .
  • Computational modeling : Compare experimental ¹⁹F NMR shifts with DFT-calculated values (software: Gaussian, ORCA) to verify assignments .

Q. What safety protocols are critical when handling 1-(difluoromethoxy)-3-fluoro-2-nitrobenzene in the laboratory?

  • Personal protective equipment (PPE) : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods for synthesis steps involving volatile intermediates (e.g., brominated precursors) .
  • Waste disposal : Segregate halogenated waste for incineration to avoid environmental release .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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